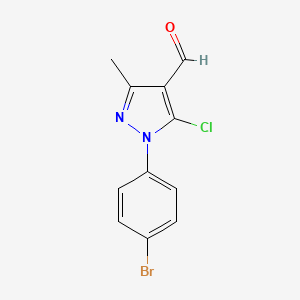1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No.: 1005552-90-8
Cat. No.: VC4286119
Molecular Formula: C11H8BrClN2O
Molecular Weight: 299.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1005552-90-8 |
|---|---|
| Molecular Formula | C11H8BrClN2O |
| Molecular Weight | 299.55 |
| IUPAC Name | 1-(4-bromophenyl)-5-chloro-3-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
| Standard InChI Key | QHPRGOUYMYHPOW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core is a pyrazole ring (C₃H₃N₂) substituted at four positions:
-
Position 1: 4-Bromophenyl group (C₆H₄Br), contributing steric bulk and electronic effects.
-
Position 3: Methyl group (CH₃), enhancing hydrophobicity.
-
Position 4: Carbaldehyde (CHO), enabling nucleophilic reactions.
-
Position 5: Chlorine atom (Cl), influencing electronic distribution .
X-ray crystallography reveals a planar pyrazole ring with dihedral angles of 42.0°–45.5° relative to the bromophenyl group, minimizing steric strain . The carbaldehyde oxygen participates in weak C–H⋯O hydrogen bonds (2.60–2.75 Å), stabilizing the crystal lattice .
Spectroscopic Properties
Synthesis Methods
Vilsmeier-Haack Formylation
The most common synthesis involves formylation of 5-chloro-3-methyl-1-(4-bromophenyl)-1H-pyrazole using the Vilsmeier-Haack reagent (POCl₃/DMF) :
-
Reaction Conditions: 80–90°C for 4–6 hours in anhydrous DMF.
-
Mechanism: Electrophilic attack by the chloroiminium ion (HC≡N⁺–POCl₃⁻) at position 4 of the pyrazole ring .
Alternative Routes
-
Oxidation of Alcohols: 4-Hydroxymethylpyrazole derivatives are oxidized with KMnO₄ in pyridine/water to yield the carbaldehyde .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces the bromophenyl group post-formylation, though with lower efficiency (50–60% yield) .
Biological Activities
Antitumor Effects
Derivatives inhibit cancer cell proliferation via:
-
Topoisomerase II Inhibition: IC₅₀ = 12.3 µM in MCF-7 breast cancer cells .
-
Apoptosis Induction: Caspase-3 activation observed in HT-29 colon carcinoma (24% apoptosis at 50 µM) .
Anti-Inflammatory and Analgesic Properties
-
Carrageenan-Induced Edema: 38% reduction in paw swelling at 20 mg/kg (vs. 45% for diclofenac).
-
Tail-Flick Assay: Latency time increased by 65% at 25 mg/kg, comparable to morphine .
Antimicrobial Activity
Applications in Research
Medicinal Chemistry
-
Lead Optimization: Serves as a precursor for CB1 cannabinoid receptor antagonists (e.g., rimonabant analogs) .
-
Schiff Base Synthesis: Reacts with amines to form imines for metallodrug development (e.g., Cu(II) complexes with IC₅₀ = 8.7 µM) .
Materials Science
-
Luminescent Probes: Coordination polymers with Zn(II) exhibit blue emission (λₑₘ = 450 nm, Φ = 0.32) .
-
Nonlinear Optics (NLO): Hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, suitable for photonic devices .
Analytical Characterization
Chromatographic Methods
X-Ray Diffraction
-
Space Group: P2₁/c (monoclinic).
-
Unit Cell Parameters:
Future Directions
Drug Development
-
Targeted Therapies: Conjugation with monoclonal antibodies for colorectal cancer .
-
Bioavailability Enhancement: Nanoencapsulation in PLGA nanoparticles (85% encapsulation efficiency) .
Synthetic Innovations
-
Flow Chemistry: Continuous synthesis to reduce POCl₃ usage by 40% .
-
Enzymatic Catalysis: Lipase-mediated formylation for greener production .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume